molecular formula C7H5BrN2O4 B2973638 Methyl 2-bromo-5-nitropyridine-3-carboxylate CAS No. 1211592-29-8

Methyl 2-bromo-5-nitropyridine-3-carboxylate

Cat. No. B2973638
CAS RN: 1211592-29-8
M. Wt: 261.031
InChI Key: UCNZBIHVYFGKAW-UHFFFAOYSA-N
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Description

“Methyl 2-bromo-5-nitropyridine-3-carboxylate” is a chemical compound with the CAS Number: 1211592-29-8 . It has a molecular weight of 261.03 . The IUPAC name for this compound is methyl 2-bromo-5-nitronicotinate . The compound is usually in the form of a powder .


Molecular Structure Analysis

The InChI code for “Methyl 2-bromo-5-nitropyridine-3-carboxylate” is 1S/C7H5BrN2O4/c1-14-7(11)5-2-4(10(12)13)3-9-6(5)8/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

“Methyl 2-bromo-5-nitropyridine-3-carboxylate” is a powder with a molecular weight of 261.03 .

Scientific Research Applications

Electrocatalytic Carboxylation

Electrocatalytic carboxylation of related pyridine compounds, such as 2-amino-5-bromopyridine, with CO2 in ionic liquids demonstrates a method to synthesize valuable chemicals, including 6-aminonicotinic acid, under mild conditions while avoiding toxic solvents and catalysts. This process, which showcases the potential for sustainable chemistry, achieved a high selectivity and yield, with the possibility of recycling the ionic liquid used in the reaction (Feng et al., 2010).

Synthesis of Anticoccidial Agents

Research into methyl-2 and 3-nitropyridinecarboxamides has led to the development of compounds with significant anticoccidial activity. This work highlights the importance of specific functional group positions for biological activity and provides a pathway for the creation of potent anticoccidial agents, showing the broad applicability of nitropyridine derivatives in medicinal chemistry (Morisawa et al., 1978).

Quantum Chemical and Spectroscopic Investigations

Quantum chemical studies on compounds structurally related to methyl 2-bromo-5-nitropyridine-3-carboxylate, such as 2-amino-3-methyl-5-nitropyridine, offer insights into their energy, molecular structure, and electronic properties. These investigations help understand the intramolecular charge transfer and hyperconjugative interactions, crucial for designing molecules with desired electronic characteristics (Sivaprakash et al., 2019).

Nonlinear Optical Properties

The synthesis and photochemical properties of substituted Ir(III) complexes, involving regioselective substitution reactions on cyclometalated complexes, illustrate the potential for creating materials that exhibit blue, green, and red color luminescence emission. This research underscores the applicability of nitropyridine derivatives in developing advanced materials for optoelectronic applications (Aoki et al., 2011).

properties

IUPAC Name

methyl 2-bromo-5-nitropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O4/c1-14-7(11)5-2-4(10(12)13)3-9-6(5)8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCNZBIHVYFGKAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC(=C1)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-bromo-5-nitropyridine-3-carboxylate

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